molecular formula C20H30N2O2 B12455201 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane

1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane

Cat. No.: B12455201
M. Wt: 330.5 g/mol
InChI Key: YAYKSEJIOGPEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure that includes a diazaspirodecane core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionalities during the synthesis. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonyl-containing derivatives, while reduction can produce fully saturated spirocyclic compounds .

Mechanism of Action

The mechanism of action of 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diazaspirodecane core is believed to play a crucial role in its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

  • 8-Benzyl-1,8-diazaspiro[4.5]decane
  • 8-Benzyl-2,8-diazaspiro[4.5]decane
  • 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one

Comparison: 1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane is unique due to the presence of the Boc protecting group, which enhances its stability and solubility. Compared to other similar compounds, it offers better protection of the amine functionalities, making it more suitable for certain synthetic applications. Additionally, its spirocyclic structure provides a rigid framework that can enhance binding interactions with biological targets .

Properties

IUPAC Name

tert-butyl 1-benzyl-1,8-diazaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)21-14-11-20(12-15-21)10-7-13-22(20)16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYKSEJIOGPEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN2CC3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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